REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[N:10]=1.C(N(CC)CC)C.[F-].[K+].Cl>C1(C)C=CC=CC=1>[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[N:10]=1)=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
180.9 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
264.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
166.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 50° C
|
Type
|
FILTRATION
|
Details
|
the biphasic mixture was filtered (after agitation for 5 min) through a pad of solka floc (10 g) which
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
was washed with toluene (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated from the filtrates
|
Type
|
WASH
|
Details
|
was washed with 1M aqueous HCl (2×500 mL), 2% aqueous NaCl (500 mL)
|
Type
|
ADDITION
|
Details
|
a mixture of saturated aqueous NaCl (250 mL) and saturated aqueous NaHCO3 (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4 (10 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to provide 380.7 g of crude title compound, which
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NC1=NC(=CC=C1)Br)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1480.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 383.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |